(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that exhibits significant pharmacological potential. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory effects. The stereochemistry of this compound, with specific configurations at multiple chiral centers, contributes to its unique properties and interactions within biological systems.
This compound is classified as an amino ketone, specifically a piperidine derivative. It can be sourced from various synthetic pathways that involve the modification of piperidine and cyclopropyl structures. The compound's classification as a potential therapeutic agent stems from its structural features that allow it to interact with biological targets effectively.
The synthesis of (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one typically involves several key steps:
The yield and efficiency of these reactions can vary based on the specific conditions employed, such as temperature, solvent choice, and reaction time.
The molecular structure of (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically used to confirm the structure and purity of the synthesized compound.
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one can participate in various chemical reactions:
Understanding these reactions provides insight into how the compound can be modified or utilized in various applications.
The mechanism of action for (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one primarily involves its interaction with specific receptors or enzymes within biological systems:
Quantitative structure–activity relationship (QSAR) studies can provide additional insights into its pharmacological profile.
The physical properties of (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one include:
Chemical properties include:
Characterization through techniques like differential scanning calorimetry (DSC) can provide insights into thermal stability.
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one has several potential applications in scientific research:
Ongoing research into this compound's properties and applications may reveal further therapeutic potentials, making it a subject of interest in medicinal chemistry.
Piperidine scaffolds are foundational in central nervous system (CNS) drug discovery, particularly for pain management. The target compound descends from opioid receptor modulators characterized by a piperidine core linked to aromatic systems via amide or amine bridges. Early 4-anilidopiperidine derivatives like fentanyl demonstrated potent µ-opioid receptor (MOR) agonism but lacked receptor subtype selectivity, contributing to adverse effects [4].
Contemporary research shifted toward modifying the piperidine’s C3 and C4 positions to enhance receptor subtype specificity—particularly for δ-opioid receptors (DOR) and κ-opioid receptors (KOR)—while attenuating respiratory depression risks. The benzyl-cyclopropylamine moiety at the piperidine C3 position in this compound represents a deliberate structural rigidification strategy. Cyclopropyl groups impose conformational restraint, potentially locking the molecule into bioactive conformations that favor selective receptor interactions. Patent literature underscores such modifications as critical for developing antagonists of neurokinin receptors (e.g., NK-2), which modulate pain pathways distinct from classical opioid mechanisms [4].
Table 1: Evolution of Piperidine-Based Analgesics
Structural Feature | Early Analogs (e.g., Fentanyl) | Target Compound | Pharmacological Goal |
---|---|---|---|
C3 Substituent | Methyl/aryl groups | Benzyl-cyclopropylamino | Conformational restraint; enhanced κ/δ selectivity |
C4 Linkage | Anilido carbonyl | Amino-propanone bridge | Metabolic stability; altered H-bonding profile |
Key Modification | None | Stereospecific (R)-piperidine/(S)-propanone | Optimized receptor docking geometry |
The compound’s bioactivity hinges critically on its defined stereocenters: the (R)-configuration at the piperidine C3-position and the (S)-configuration at the 2-amino propanone carbon. Stereochemistry dictates spatial orientation of pharmacophoric elements—specifically, the alignment of the protonated amine (piperidine nitrogen) and hydrophobic domains (benzyl/cyclopropyl) relative to receptor subpockets [3] [6].
Table 2: Stereoisomer Impact on Key Molecular Properties
Stereoisomer Combination | Molecular Weight (g/mol) | InChI Key Identifier | Relative Binding Affinity (MOR/KOR) |
---|---|---|---|
(S)-Propanone/(R)-Piperidine | 301.43 [1] | MKTFKZXKTYBMSP-WMLDXEAASA-N [1] | 1.0 (Reference) |
(S)-Propanone/(S)-Piperidine | 301.43 | Not reported | 0.03 [3] |
(R)-Propanone/(R)-Piperidine | 301.43 | SXQUPPKJTQSBEQ-MRXNPFEDSA-N [3] | 0.15 [3] |
While traditional 4-anilidopiperidines feature a C4 carbonyl-aniline pharmacophore (e.g., sufentanil), this compound exemplifies a strategic departure:
Table 3: Structural Evolution from Classical 4-Anilidopiperidines
Structural Element | Classical 4-Anilidopiperidine | Target Compound | Functional Consequence |
---|---|---|---|
C4 Linkage | -CO-NH-Ar (Anilide) | -CO-CH(NH₂)-CH₃ (Amino-propanone) | Reduced CYP450 metabolism; altered H-bond donor/acceptor profile |
C3 Substituent | -CH₃ / -Ph | -N(Benzyl)(Cyclopropyl) | Enhanced κ-receptor selectivity; increased log P (≈2.8) |
Chirality | C4-prochiral or racemic | Defined (S)-propanone/(R)-piperidine | Improved target engagement kinetics (Kon ≈ 10⁵ M⁻¹s⁻¹) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3